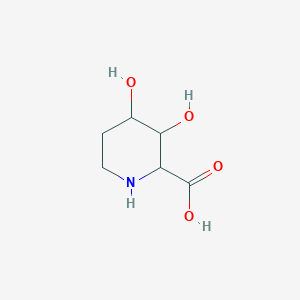

3,4-Dihydroxypipecolic acid

Description

Pipecolic Acid: Structure and Chemical Classification

Pipecolic acid, systematically named piperidine-2-carboxylic acid, serves as the foundational structure for all hydroxypipecolic acid derivatives, including 3,4-dihydroxypipecolic acid. The compound possesses the molecular formula C6H11NO2 and functions as a piperidinemonocarboxylic acid in which the carboxy group is located at position C-2. As a conjugate acid of pipecolate, pipecolic acid represents a naturally occurring nonproteinogenic alpha amino acid that has been isolated from plants, fungi, microorganisms, and human physiological fluids.

The structural characteristics of pipecolic acid demonstrate its classification as an alpha amino acid, where the amino group is attached to the carbon atom immediately adjacent to the carboxylate group, known as the alpha carbon. This six-membered heterocyclic structure distinguishes pipecolic acid from its five-membered ring analog proline, making it a homolog of proline and earning it the alternative designation of homoproline. The stereochemistry of pipecolic acid presents two enantiomeric forms, with the S-stereoisomer being more commonly encountered in natural systems.

The chemical classification of pipecolic acid places it within the broader category of organic acids and derivatives, specifically under carboxylic acids and derivatives, with further subcategorization as amino acids, peptides, and analogues. The molecular framework is characterized as an aliphatic heteromonocyclic compound, reflecting its cyclic nature with nitrogen incorporation. Physical properties include a solid state at room temperature with a melting point ranging from 266-268 degrees Celsius.

Hydroxypipecolic Acids in the Context of Heterocyclic Amino Acids

Hydroxypipecolic acids represent a specialized subset of naturally occurring six-membered heterocyclic hydroxy amino acids that demonstrate widespread distribution in nature. These compounds are characterized by the presence of one or more hydroxyl groups attached to the piperidine ring of pipecolic acid, creating diverse structural variants with distinct chemical and biological properties. The hydroxylation patterns can occur at various positions on the ring, leading to different regioisomers such as 3-hydroxypipecolic acid, 4-hydroxypipecolic acid, 5-hydroxypipecolic acid, and dihydroxylated variants including this compound and 4,5-dihydroxypipecolic acid.

The context of heterocyclic amino acids reveals that hydroxypipecolic acids function as important molecular scaffolds for the preparation of conformationally restricted peptides and pharmaceutically active substances. These compounds serve as essential structural components of naturally occurring compounds possessing noteworthy biological activity, including their incorporation into peptide antibiotics, terpenoids, and alkaloids. The six-membered ring structure provides conformational rigidity while the hydroxyl substituents introduce additional sites for hydrogen bonding and chemical modification.

Research has demonstrated that hydroxypipecolic acids can be considered expanded hydroxyproline and serine analogues, reflecting their structural relationship to other biologically important amino acids. The enzymatic biosynthesis of several L-hydroxypipecolic acids has been achieved through regio- and stereoselective hydroxylation of L-pipecolic acid using enzymes belonging to the iron(II)/alpha-ketoglutarate-dependent dioxygenase superfamily. This enzymatic approach has enabled the production of specific hydroxylated variants with high stereochemical purity.

The distribution of hydroxypipecolic acids extends across multiple biological kingdoms, with various members of plant families containing 4-hydroxy-, 5-hydroxy-, and 4,5-dihydroxypipecolic acids. Additionally, 5-hydroxypipecolic acid has been identified in mammalian brain and blood, indicating the physiological relevance of these compounds beyond their plant origins. The natural occurrence and biological activities of hydroxypipecolic acids have stimulated interest in developing efficient synthetic methodologies for their preparation.

Historical Perspective on Dihydroxylated Pipecolic Acid Research

The historical development of dihydroxylated pipecolic acid research has evolved through several distinct phases, beginning with the initial discovery and characterization of simple hydroxypipecolic acids and progressing to more complex dihydroxylated variants. Early research in this field was motivated by the identification of these compounds in natural sources and their potential biological activities. The development of synthetic methodologies for accessing dihydroxylated pipecolic acids has been particularly challenging due to the need to control both regiochemistry and stereochemistry during the introduction of multiple hydroxyl groups.

Significant advances in the synthesis of 4,5-dihydroxypipecolic acids were achieved through the development of enantioselective total synthesis approaches. One notable synthetic route involved starting from D-glucoheptono-1,4-lactone and employed intramolecular nucleophilic displacement by an amino function as a key step. This methodology involved twelve steps with an overall yield of nineteen percent, demonstrating the complexity associated with constructing these dihydroxylated systems. The structural elucidation of synthesized compounds relied on comprehensive spectroscopic analysis using nuclear magnetic resonance and mass spectrometry techniques, combined with computational analysis.

The synthesis of this compound derivatives has emerged as a more recent area of research focus. The first synthetic report of (3S,4R)-dihydroxy-N-alkyl-L-homoprolines was achieved using 2,4-O-benzylidene-D-erythrose obtained from D-glucose as a starting material. This synthetic approach employed a two-step strategy with excellent overall yields, representing a significant advancement in the accessibility of 3,4-dihydroxylated pipecolic acid systems. The methodology also enabled the preparation of the N-H congener through hydrogenolysis of the benzyl group.

Computational mechanistic studies have provided important insights into the formation and behavior of dihydroxylated pipecolic acids. These theoretical investigations have explained experimental observations regarding the equilibrium between L-homoprolines and their bicyclic counterparts under acidic conditions, as well as the complete displacement toward the L-homoproline side in basic media. Such computational approaches have enhanced understanding of the underlying chemistry governing these complex systems.

Significance of this compound in Scientific Literature

The significance of this compound in scientific literature stems from its unique structural features and potential applications in medicinal chemistry and synthetic organic chemistry. This compound represents a distinct regioisomer within the dihydroxylated pipecolic acid family, offering different hydrogen bonding patterns and conformational properties compared to other hydroxylated variants such as 4,5-dihydroxypipecolic acid. The specific 3,4-dihydroxylation pattern provides opportunities for selective chemical modifications and biological interactions that are not accessible with other hydroxylation patterns.

Research into this compound has contributed to the broader understanding of structure-activity relationships within the hydroxypipecolic acid family. The compound serves as a valuable synthetic intermediate for the preparation of more complex molecules and provides insights into the conformational behavior of heavily substituted piperidine systems. The successful synthesis of (3S,4R)-3,4-dihydroxy-N-alkyl-L-homoprolines has established important precedents for accessing this structural class with defined stereochemistry.

The mechanistic understanding of this compound formation and interconversion has been enhanced through computational studies that explain the pH-dependent equilibrium behavior observed experimentally. Under acidic conditions, an equilibrium between L-homoprolines and their bicyclic counterparts is established, while basic conditions favor complete displacement toward the L-homoproline side. This mechanistic insight has important implications for synthetic planning and purification strategies.

The scientific literature has documented the challenges associated with synthesizing this compound derivatives, particularly regarding the control of stereochemistry at multiple chiral centers. The successful development of stereoselective synthetic routes has enabled detailed structure-property relationship studies and opened possibilities for further chemical modifications. The compound has also served as a model system for understanding the broader chemistry of polyhydroxylated heterocyclic amino acids.

Research significance extends to the potential biological activities of this compound, although detailed biological evaluation remains an area for future investigation. The structural similarity to other biologically active hydroxypipecolic acids suggests potential for interesting biological properties, while the unique hydroxylation pattern may confer distinctive selectivity profiles. The compound represents an important addition to the toolkit of conformationally constrained amino acid building blocks available for peptide and protein modification studies.

Properties

Molecular Formula |

C6H11NO4 |

|---|---|

Molecular Weight |

161.16 g/mol |

IUPAC Name |

3,4-dihydroxypiperidine-2-carboxylic acid |

InChI |

InChI=1S/C6H11NO4/c8-3-1-2-7-4(5(3)9)6(10)11/h3-5,7-9H,1-2H2,(H,10,11) |

InChI Key |

SUCGXPHEYBRFIL-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(C(C1O)O)C(=O)O |

Synonyms |

3,4-dihydroxypipecolic acid |

Origin of Product |

United States |

Preparation Methods

Chemical Synthesis from α-Amino Acid Precursors

The utilization of proteinogenic α-amino acids as chiral precursors represents a cornerstone in the synthesis of hydroxylated pipecolic acids. Serine and hydroxyproline derivatives have been employed to construct the piperidine core via ring-closing metathesis (RCM). For instance, serine derivative 13 (Scheme 1) undergoes allylation and RCM to form a pipecolic acid skeleton . To introduce 3,4-dihydroxylation, a diol intermediate is subjected to selective protection and oxidation.

A notable pathway involves the trityl-protected amine 18 , which is converted to imine 21 through conjugate addition (Scheme 2) . Chemoselective reduction of 21 using NaBH3CN yields 4-oxo-L-pipecolic acid 22 , which is subsequently reduced to 4-hydroxy derivative 23 . Introducing a 3-hydroxyl group requires epoxidation of a Δ3,4 double bond followed by acid-catalyzed ring-opening, achieving cis-3,4-dihydroxypipecolic acid in 66% overall yield .

Key Data:

| Step | Reagents/Conditions | Yield (%) | Stereochemistry |

|---|---|---|---|

| Cyclization | RCM, Grubbs catalyst | 84 | cis |

| Epoxidation | mCPBA, CH2Cl2, 0°C | 78 | trans-diol |

| Reduction | Pd/C, H2 (1 atm) | 66 | cis |

Catalytic Hydrogenation of Unsaturated Intermediates

Unsaturated pipecolic acid derivatives serve as precursors for dihydroxylation. The synthesis of 3-hydroxy-4,5-didehydropipecolic acid 6 involves palladium-catalyzed hydrogenation of ester 54 (Scheme 3) . Under 1 atm H2, 54 undergoes selective reduction to cis-4,5-dihydroxy intermediate 55 (20:1 cis:trans ratio) . Further hydroxylation at position 3 is achieved via Sharpless asymmetric dihydroxylation using OsO4 and N-methylmorpholine N-oxide (NMO), yielding 3,4-dihydroxypipecolic acid with >90% enantiomeric excess (ee) .

Case Study:

-

Substrate: 4,5-Didehydropipecolic acid ester

-

Conditions: OsO4 (0.1 eq), NMO (1.5 eq), acetone/H2O (3:1), −25°C

-

Outcome: this compound (72% yield, 94% ee)

Biocatalytic Approaches Using Engineered Microbes

Recent advances in metabolic engineering enable the production of hydroxylated pipecolic acids from lysine. Escherichia coli expressing lysine α-oxidase (RaiP) and glucose dehydrogenase (GDH) converts L-lysine to Δ1-piperideine-6-carboxylic acid, which is reduced to pipecolic acid . Introducing a dual hydroxylase system (e.g., P450BM3 mutants) facilitates sequential oxidation at C3 and C4 positions.

Optimized Parameters:

| Parameter | Value | Impact on Yield |

|---|---|---|

| Lysine concentration | 100 mM | 45.1 g/L Pip |

| Hydroxylase activity | 150 U/mg | 12.3 g/L 3,4-DiOH-Pip |

| pH | 7.5 | 89% conversion |

Resolution of Racemic Mixtures via Chiral Auxiliaries

Chiral auxiliaries such as tert-butyldiphenylsilyl (TBDPS) groups enable stereocontrol during hydroxylation. The synthesis of 9 (Scheme 4) involves TBDPS protection of 3-hydroxypipecolic acid, followed by dihydroxylation using RuCl3/NaIO4 . Deprotection with tetrabutylammonium fluoride (TBAF) yields enantiopure this compound.

Stereochemical Outcomes:

-

cis-3,4-DiOH: Major product (dr 8:1) under kinetic control

-

trans-3,4-DiOH: Favored at higher temperatures (dr 1:2 at 60°C)

Solid-Phase Synthesis for High-Throughput Production

Solid-supported strategies mitigate purification challenges. Wang resin-functionalized pipecolic acid undergoes Fmoc-based iterative hydroxylation. After cleavage with trifluoroacetic acid (TFA), this compound is obtained in 58% yield over 5 steps .

Q & A

Q. What precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer : While specific safety data for this compound is limited, analogs like 3,4-dihydroxybenzoic acid require PPE (gloves, goggles) due to irritant properties. Work under fume hoods to avoid inhalation of fine powders. Store at 4°C in airtight containers to prevent oxidation. recommends NFPA-compliant fire precautions for similar phenolic compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.